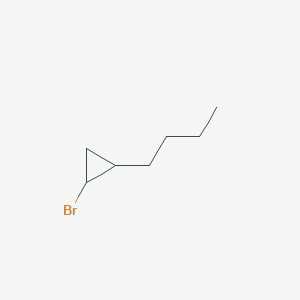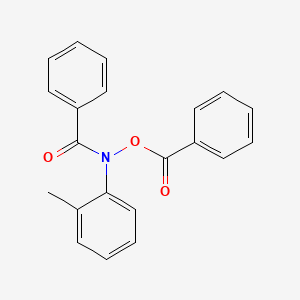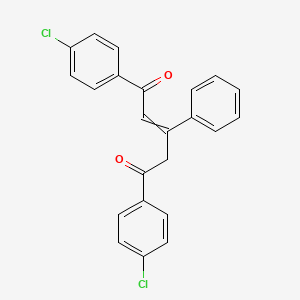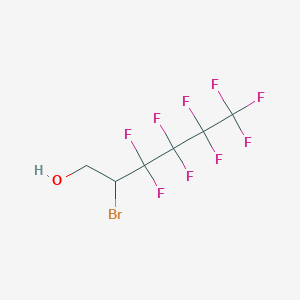
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol is an organic compound that belongs to the class of alkyl halides and alcohols. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a hexane backbone, with an alcohol functional group at one end. The presence of fluorine atoms imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol typically involves the bromination of a fluorinated hexanol precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and under UV light to facilitate the formation of bromine radicals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of fluorinated solvents can also enhance the selectivity and efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a fully fluorinated hexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, and sodium alkoxides for ether formation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Major Products
Nucleophilic Substitution: Formation of fluorinated alcohols, ethers, or amines.
Oxidation: Formation of fluorinated aldehydes or carboxylic acids.
Reduction: Formation of nonafluorohexanol.
Aplicaciones Científicas De Investigación
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol involves its interaction with nucleophiles and electrophiles due to the presence of the bromine and hydroxyl groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol: Lacks the bromine atom, making it less versatile in synthetic applications.
Uniqueness
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. The presence of both bromine and hydroxyl groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF9O/c7-2(1-17)3(8,9)4(10,11)5(12,13)6(14,15)16/h2,17H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZZECGIOVVYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526668 |
Source


|
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-84-1 |
Source


|
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
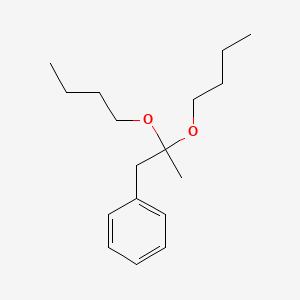
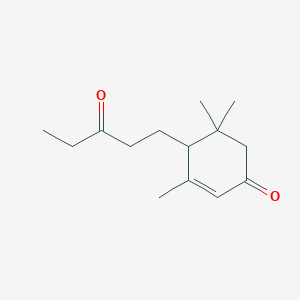
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)


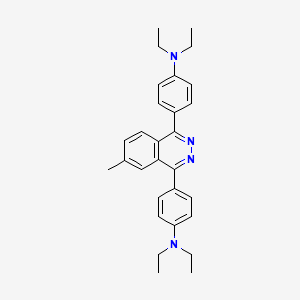
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
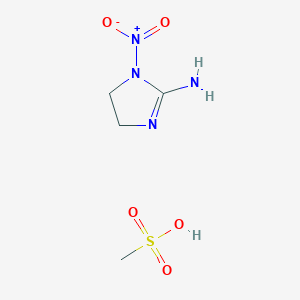

![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
